Clausine Z

描述

Clausine Z is a naturally occurring carbazole alkaloid isolated from the stems and leaves of Clausena excavata, a plant belonging to the Rutaceae family . This compound has garnered significant attention due to its potent biological activities, particularly its inhibitory effects on cyclin-dependent kinase 5 (CDK5), an enzyme crucial for various cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clausine Z involves several steps, starting from commercially available 3-hydroxy-4-nitrobenzoic acid. The key intermediate, methyl 4-amino-3-benzyloxybenzoate, is obtained through a series of reactions, including palladium-catalyzed cyclization . This method ensures complete control over the regiochemistry of the substituents on the carbazole framework .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed cyclization reactions. These methods are scalable and can be adapted for large-scale production .

化学反应分析

Types of Reactions: Clausine Z undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, each with unique biological activities .

科学研究应用

The compound Clausine Z is a naturally occurring alkaloid derived from various plant species, particularly those in the Clausena genus. Its applications span across several scientific fields, including pharmacology, medicinal chemistry, and agriculture. This article delves into the diverse applications of this compound, supported by case studies and data tables to illustrate its significance.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, highlighting its dual action against both bacterial and fungal infections.

Anticancer Activity

The compound has shown promise in cancer research. This compound has been reported to induce apoptosis in cancer cells, particularly in breast and liver cancers. A significant study revealed that this compound could inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Case Study: Breast Cancer

In vitro studies using breast cancer cell lines have shown that this compound reduces cell viability significantly compared to control groups. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Summary of Pharmacological Effects

| Application | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | High | Inhibits growth of bacteria and fungi |

| Anticancer | Moderate | Induces apoptosis via PI3K/Akt pathway |

| Anti-inflammatory | High | Reduces cytokine production |

Pesticidal Properties

This compound has been explored as a natural pesticide due to its ability to deter pests without harming beneficial insects. Its application in organic farming is particularly noteworthy as it aligns with sustainable agricultural practices.

Case Study: Pest Control in Crops

Field trials have shown that crops treated with this compound exhibit reduced pest populations compared to untreated controls. This efficacy suggests its potential as an eco-friendly alternative to synthetic pesticides.

Growth Promotion

In addition to pest control, this compound may enhance plant growth by stimulating root development and nutrient uptake. Research indicates that it can improve overall plant health and yield.

作用机制

Clausine Z exerts its effects primarily through the inhibition of cyclin-dependent kinase 5 (CDK5). This enzyme plays a crucial role in various cellular processes, including cell cycle regulation and neuronal function . By inhibiting CDK5, this compound protects neurons from free radical-induced apoptosis, thereby exhibiting neuroprotective properties . The compound’s mechanism of action involves binding to the active site of CDK5, preventing its interaction with substrates and subsequent phosphorylation events .

相似化合物的比较

- Clausine G

- Clausine I

- Mahanine

Comparison: Clausine Z is unique among carbazole alkaloids due to its potent inhibitory activity against CDK5 and its neuroprotective effects . While other similar compounds, such as Clausine G and Clausine I, also exhibit biological activities, this compound’s specific inhibition of CDK5 sets it apart . Mahanine, another carbazole alkaloid, is known for its cytotoxicity against cancer cells, highlighting the diverse biological activities of carbazole derivatives .

生物活性

Clausine Z is a carbazole alkaloid derived from the plant Clausena excavata, belonging to the Rutaceae family. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory responses. This article will explore the biological activity of this compound, presenting findings from various studies, including data tables and case studies.

Chemical Structure and Isolation

This compound was first isolated from the stems and leaves of Clausena excavata through spectroscopic methods, which helped establish its structure. The compound exhibits significant biological properties, particularly in inhibiting cyclin-dependent kinase 5 (CDK5), a crucial enzyme involved in neuronal function and pathology .

Neuroprotective Effects

Neuroprotection Against Apoptosis

Research indicates that this compound protects cerebellar granule neurons against free radical-induced apoptosis. The effective concentration (EC50) for this protective effect is approximately 1.1 mM, which is more potent than the standard compound butyrolactone I (EC50 3 mM) . The neuroprotective mechanism is linked to the inhibition of CDK5, which is implicated in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).

Mechanism of Action

The inhibition of CDK5 by this compound prevents the hyper-phosphorylation of tau proteins, a process that disrupts neuronal cytoskeleton integrity and promotes apoptosis . This action is critical as elevated levels of activated CDK5 are associated with neurodegenerative conditions.

Anti-Inflammatory Activity

Inhibition of Pro-Inflammatory Cytokines

This compound has demonstrated the ability to decrease pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated RAW 264.7 macrophages. In these studies, this compound effectively reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in inflammatory responses .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other carbazole alkaloids:

| Compound | Source | EC50 (mM) | Mechanism of Action | Notes |

|---|---|---|---|---|

| This compound | Clausena excavata | 1.1 | Inhibits CDK5; protects neurons | Neuroprotective; anti-inflammatory |

| Butyrolactone I | Synthetic | 3.0 | CDK5 inhibition | Standard reference compound |

| Clausine K | C. excavata | 4.6 | Tyrosinase inhibition | Potential cosmetic applications |

| Murrayanine | C. anisumolens | 0.63 | Inhibits NO production | Strong anti-inflammatory effects |

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study evaluated the effects of this compound in a mouse model of systemic inflammation induced by LPS. Results indicated that treatment with this compound significantly improved survival rates and reduced markers of inflammation .

- Cell-Based Studies : In vitro studies using cerebellar granule neurons showed that this compound effectively reduced apoptotic markers when exposed to oxidative stress, highlighting its potential for therapeutic use in neurodegenerative diseases .

- Comparative Efficacy : When compared to other known inhibitors of CDK5, this compound exhibited comparable or superior efficacy in protecting neuronal cells from apoptosis, suggesting its potential as a lead compound for drug development targeting neurodegeneration .

属性

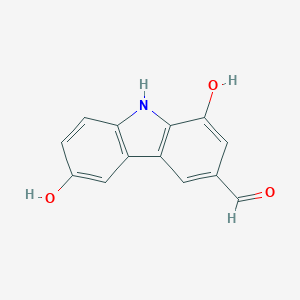

IUPAC Name |

1,6-dihydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDULSCBYNXNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=C(N2)C(=CC(=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Clausine Z?

A1: this compound, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata Burm. (Rutaceae), exhibits inhibitory activity against cyclin-dependent kinase 5 (CDK5) []. While the exact mechanism of interaction with CDK5 remains to be fully elucidated, this inhibitory activity suggests that this compound may interfere with the ATP-binding site of CDK5 or disrupt protein-protein interactions necessary for its activity. Further research is needed to determine the precise binding site and mechanism of inhibition.

Q2: What is the impact of this compound on neuronal cells?

A2: In in vitro studies, this compound demonstrated protective effects on cerebellar granule neurons []. This suggests that its CDK5 inhibitory activity may have therapeutic potential in neurodegenerative diseases where CDK5 dysregulation plays a role. Further investigations using relevant animal models and exploring downstream signaling pathways are needed to confirm these preliminary findings and explore its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。